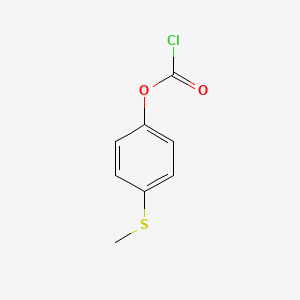

4-(Methylthio)phenyl Chloroformate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Methylthio)phenyl Chloroformate: is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are widely used as reagents in organic synthesis. The compound is characterized by the presence of a chloroformate group attached to a p-methylthiophenyl moiety, making it a versatile intermediate in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)phenyl Chloroformate typically involves the reaction of p-methylthiophenol with phosgene (COCl2). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{p-Methylthiophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phosgene gas requires stringent safety measures due to its highly toxic nature.

化学反応の分析

Types of Reactions: 4-(Methylthio)phenyl Chloroformate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reaction with amines to form carbamates.

Esterification: Reaction with alcohols to form carbonate esters.

Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions:

Amines: Used in the formation of carbamates.

Alcohols: Used in esterification reactions.

Carboxylic Acids: Used in the formation of mixed anhydrides.

Bases: Such as pyridine, used to neutralize HCl formed during reactions.

Major Products:

Carbamates: Formed from the reaction with amines.

Carbonate Esters: Formed from the reaction with alcohols.

Mixed Anhydrides: Formed from the reaction with carboxylic acids.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Synthesis

4-(Methylthio)phenyl chloroformate is utilized as an important intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the preparation of thiazolidine derivatives, which have shown promising antiproliferative activity against cancer cell lines such as melanoma and prostate cancer. For instance, derivatives synthesized from this compound have been tested for their efficacy in inhibiting the growth of cancer cells, demonstrating significant selectivity and potency in preclinical studies .

Peptide Chemistry

This compound has also been applied in peptide synthesis as an acylating agent, facilitating the formation of peptide bonds. Its reactivity allows for the introduction of the 4-(methylthio)phenyl moiety into peptides, enhancing their biological activity and stability .

Industrial Applications

Polymer Production

In industrial settings, this compound serves as a photoinitiator in polymerization processes. It generates free radicals upon exposure to UV light, which initiates polymerization reactions essential for producing various polymeric materials used in coatings, adhesives, and inks. This application is particularly relevant in high-speed ink formulations like flexographic and offset lithography .

Chemical Synthesis

The compound is also involved in synthesizing other chemical entities. It acts as a reagent for introducing the 4-(methylthio)phenyl group into target molecules, which can enhance their physical and chemical properties for specific applications .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both pharmaceuticals and industrial processes. Studies have documented its acute toxicity levels and potential health risks associated with exposure. For example, inhalation studies on related chloroformates have established concentration thresholds that can lead to adverse effects in laboratory animals . Such data are vital for developing safety protocols in environments where this compound is utilized.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate in synthesizing anticancer agents; used in peptide synthesis |

| Polymer Production | Acts as a photoinitiator for UV-curable polymers |

| Chemical Synthesis | Reagent for introducing functional groups into organic compounds |

| Toxicology | Studies on acute exposure effects inform safety protocols |

作用機序

The mechanism of action of 4-(Methylthio)phenyl Chloroformate involves the formation of reactive intermediates that facilitate the introduction of protective groups onto target molecules. The chloroformate group reacts with nucleophiles, such as amines and alcohols, to form stable carbamates and carbonate esters. These reactions are essential in protecting functional groups during multi-step synthesis processes.

類似化合物との比較

Methyl chloroformate: A simpler chloroformate used in similar reactions.

Benzyl chloroformate: Used to introduce the Cbz (carboxybenzyl) protecting group.

Fluorenylmethyloxycarbonyl chloride: Used to introduce the FMOC protecting group.

Uniqueness: 4-(Methylthio)phenyl Chloroformate is unique due to the presence of the p-methylthiophenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the protection of functional groups and the synthesis of complex molecules.

特性

分子式 |

C8H7ClO2S |

|---|---|

分子量 |

202.66 g/mol |

IUPAC名 |

(4-methylsulfanylphenyl) carbonochloridate |

InChI |

InChI=1S/C8H7ClO2S/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3 |

InChIキー |

BHAWTBKMSWHSIP-UHFFFAOYSA-N |

正規SMILES |

CSC1=CC=C(C=C1)OC(=O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。